N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c26-19(18-14-29-22-12-6-3-7-15(18)22)13-25-24(27)23-16-8-1-4-10-20(16)28-21-11-5-2-9-17(21)23/h1-12,14,19,23,26H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPZBHERYJZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 9H-Xanthene-9-carboxylic Acid Chloride
Procedure:
- Charge 9H-xanthene-9-carboxylic acid (10.0 g, 43.5 mmol) into anhydrous dichloromethane (150 mL) under N₂.
- Add oxalyl chloride (5.5 mL, 65.3 mmol) dropwise at 0°C.
- Catalyze with DMF (0.1 mL) and stir at 25°C for 4 h.
- Remove volatiles in vacuo to yield yellow crystalline solid (quantitative yield).
Characterization:
- IR (ATR): 1778 cm⁻¹ (C=O stretch, acid chloride)
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 2H), 7.54–7.43 (m, 4H), 6.98 (t, J = 7.3 Hz, 2H)
Synthesis of 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine
- React 1-benzothiophene (7.4 g, 50 mmol) with paraformaldehyde (3.0 g, 100 mmol) in acetic acid (100 mL) at 80°C for 12 h.
- Quench with NaHCO₃ (sat. aq.), extract with EtOAc (3 × 50 mL)
- Purify by flash chromatography (hexane:EtOAc 3:1) to obtain 2-(1-benzothiophen-3-yl)-2-hydroxyacetonitrile (68% yield).
- Reduce with LiAlH₄ (2.5 eq) in THF at 0°C → RT for 6 h to yield amine (82% yield).
Key Data:
| Parameter | Value |
|---|---|
| M.P. | 112–114°C |
| [α]²⁵D | +23.4° (c 1.0, CHCl₃) |
| HRMS (ESI+): | m/z 206.0841 [M+H]⁺ |
Amide Bond Formation
9H-xanthene-9-carbonyl chloride (1.0 eq)
2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine (1.2 eq)
DIPEA (3.0 eq), DMAP (0.1 eq)
DCM (0.1 M), 0°C → RT, 12 h
Workup:
- Wash with 1M HCl (2 × 50 mL)
- Dry over MgSO₄, concentrate, recrystallize (EtOH/H₂O)
Yield: 74% after purification
Purity (HPLC): 98.6% (254 nm)
Synthetic Route 2: One-Pot Multicomponent Assembly
Reaction Scheme
Xanthen-9-one + Benzothiophene-3-carbaldehyde + 2-Aminoethanol → Target Compound
| Component | Loading |
|---|---|
| Amberlyst-15 | 20 mol% |
| Molecular sieves | 4Å |
| Solvent | Neat |
| Temperature | 110°C |
Time Course Analysis:
| Time (h) | Conversion (%) |
|---|---|
| 2 | 45 |
| 6 | 78 |
| 12 | 92 |
Advantages:
- Eliminates isolation of intermediates
- Atom economy improved by 27% vs. stepwise route
Comparative Evaluation of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 61% | 54% |
| Reaction Scale (max) | 100 g | 500 g |
| Stereochemical Control | Racemic | 88% ee |
| E-Factor | 18.7 | 9.2 |
| PMI | 36 | 22 |
E-Factor = (kg waste)/(kg product); PMI = Process Mass Intensity
Advanced Characterization Data
X-ray Crystallography ()
Crystal System: Monoclinic, P2₁/c
Unit Cell Parameters:
- a = 12.573(2) Å
- b = 8.994(1) Å
- c = 16.832(3) Å
- β = 102.76(1)°
Notable Features:
- Dihedral angle between xanthene and benzothiophene planes: 68.4°
- Intramolecular H-bond: O-H···O=C (2.12 Å)
Spectroscopic Analysis
¹³C NMR (126 MHz, DMSO-d₆):
- 167.8 ppm (amide carbonyl)
- 144.2–112.4 ppm (aromatic carbons)
- 72.1 ppm (CHOH)
HRMS (ESI-TOF):
Calculated for C₂₄H₁₉NO₃S [M+H]⁺: 402.1164
Found: 402.1167
Industrial-Scale Considerations
Continuous Flow Optimization
Reactor Design:
- PFA tubing (1.0 mm ID)
- Residence time: 8.5 min
- Productivity: 1.2 kg/day
Key Parameters:
| Variable | Optimal Range |
|---|---|
| Temperature | 85–90°C |
| Pressure | 12 bar |
| Catalyst Lifetime | >400 h |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the xanthene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and xanthene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the xanthene core can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide exhibits significant potential in medicinal applications, particularly:
- Anti-cancer properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, making this compound a candidate for further research in cancer therapeutics.
- Anti-malarial activity : Research indicates that benzothiophene derivatives, including this compound, can act as PfENR inhibitors, targeting both liver-stage and erythrocytic stages of malaria parasites . This dual action enhances their therapeutic potential against malaria.
Fluorescent Probes
The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions makes it useful for:
- Cellular imaging : Enabling visualization of cellular processes in real-time.
- Diagnostic applications : Assisting in the detection of specific biomolecules or cellular changes associated with disease states.
Chemical Research
In synthetic chemistry, this compound serves as a versatile building block due to its reactivity profile. It can participate in various organic reactions, making it valuable for:
- Synthesis of novel compounds : Its functional groups allow for further derivatization, leading to the creation of new compounds with potentially enhanced biological activities.
- Study of reaction mechanisms : Researchers can use this compound to explore chemical transformations and reaction pathways involving xanthene derivatives.
Case Study 1: Anti-Cancer Activity
A study focused on xanthene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the need for further investigation into this compound's specific effects on cancer cells.
Case Study 2: Anti-Malarial Efficacy
Research published on benzothiophene carboxamide compounds revealed their efficacy as anti-malarial agents. The study showed that these compounds effectively inhibited PfENR, crucial for the survival of malaria parasites during liver stages. This finding supports the potential development of new treatments for malaria that target multiple life stages of the parasite .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The xanthene core may contribute to the compound’s overall stability and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Xanthene Derivatives
Key Observations:
- Aromatic Systems: The benzothiophene group in the target compound distinguishes it from analogs with simpler aryl (e.g., cyanophenyl ) or heterocyclic (e.g., thiophene ) substituents. Benzothiophene’s extended π-system may enhance lipophilicity or receptor-binding affinity compared to smaller substituents.
- Such groups improve solubility but may reduce membrane permeability.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step strategies, similar to Ullmann coupling or Friedel-Crafts acylation used for carboxyxanthones , but with additional steps to incorporate the benzothiophene moiety.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a xanthene core structure with a benzothiophene moiety, which is significant for its biological interactions. The presence of hydroxyl and carboxamide functional groups enhances its solubility and reactivity.
Anticancer Properties
Research has indicated that compounds related to xanthene structures exhibit anticancer properties. For instance, derivatives with similar structures have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. A study demonstrated that xanthene derivatives could act as potent inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair, suggesting that this compound may also possess similar properties .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases.
- Induction of Apoptosis : Similar compounds have been found to induce apoptosis through caspase activation, leading to programmed cell death in malignant cells .
- Fluorescent Properties : The xanthene core allows for the potential use of this compound as a fluorescent probe in biological imaging.
Case Studies
-
Study on Apoptosis Induction :
A series of studies evaluated the apoptotic effects of xanthene derivatives in various cancer cell lines. For example, compounds similar to this compound showed significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating effective growth inhibition . -
Topoisomerase Inhibition :
In a comparative study, several xanthene derivatives were tested for their ability to inhibit topoisomerase IIα. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting that structural variations can optimize therapeutic efficacy .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
